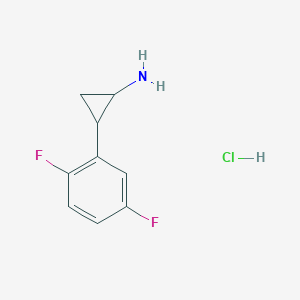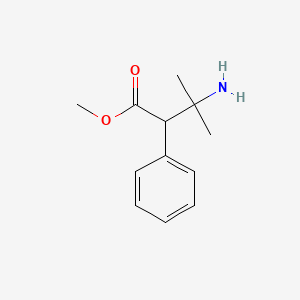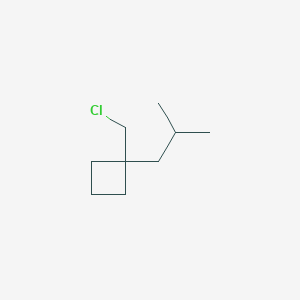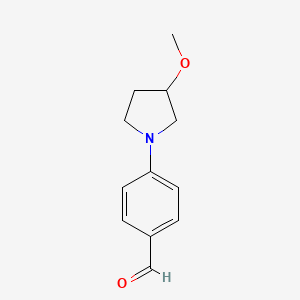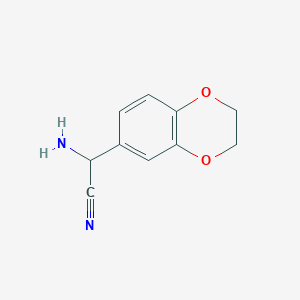![molecular formula C7H10F3NO2 B13173158 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a trifluoromethylating agent, followed by the introduction of the amino group through amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can produce a wide range of substituted amino acids.
Scientific Research Applications
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl ring may contribute to its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 2-Amino-3-[2-(trifluoromethyl)butyl]propanoic acid
- 2-Amino-3-[2-(trifluoromethyl)ethyl]propanoic acid
Uniqueness
2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-3(4)2-5(11)6(12)13/h3-5H,1-2,11H2,(H,12,13) |
InChI Key |
JCKLKUADZZXOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)


![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

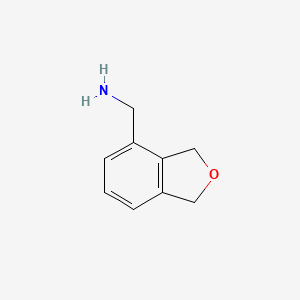
![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
